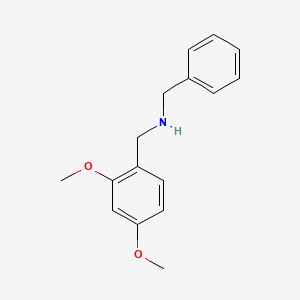

Benzyl-(2,4-dimethoxy-benzyl)-amine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N-[(2,4-dimethoxyphenyl)methyl]-1-phenylmethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19NO2/c1-18-15-9-8-14(16(10-15)19-2)12-17-11-13-6-4-3-5-7-13/h3-10,17H,11-12H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUNNRGRUURRZRA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)CNCC2=CC=CC=C2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10354849 | |

| Record name | Benzyl-(2,4-dimethoxy-benzyl)-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10354849 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

83304-60-3 | |

| Record name | Benzyl-(2,4-dimethoxy-benzyl)-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10354849 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Benzyl-(2,4-dimethoxy-benzyl)-amine

Abstract

Benzyl-(2,4-dimethoxy-benzyl)-amine (C₁₆H₁₉NO₂) is a secondary amine that serves as a valuable intermediate in organic synthesis and a scaffold in medicinal chemistry.[1][2][3] Its structure, featuring two distinct benzyl groups—one unsubstituted and one with electron-donating methoxy groups—provides a unique platform for developing novel compounds. This guide offers a comprehensive, field-proven methodology for the synthesis of this target molecule via one-pot reductive amination. We will delve into the causal logic behind the procedural steps, from reagent selection to reaction monitoring and purification. Furthermore, this document provides a detailed framework for the structural elucidation and characterization of the final product using modern spectroscopic techniques, including Fourier-Transform Infrared (FTIR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS).

Rationale and Synthetic Strategy

The synthesis of secondary amines is a cornerstone of modern organic chemistry. While classical N-alkylation is an option, it often suffers from a lack of selectivity, leading to mixtures of primary, secondary, and tertiary amines, which complicates purification.[4] To circumvent this, reductive amination stands out as a superior and highly reliable strategy for the controlled formation of C-N bonds.[4][5][6]

Our chosen strategy is a one-pot reductive amination, which integrates two sequential steps:

-

Imine Formation: The nucleophilic addition of a primary amine (Benzylamine) to an aldehyde (2,4-Dimethoxybenzaldehyde) to form a Schiff base, or imine, intermediate.

-

In-situ Reduction: The immediate reduction of the C=N double bond of the imine to a C-N single bond, yielding the target secondary amine.

This one-pot approach is efficient, minimizes intermediate handling, and often leads to higher yields.[7] The selection of a mild reducing agent is critical to the success of this method, as it must selectively reduce the imine in the presence of the starting aldehyde.

Visualization of Synthetic Workflow

The entire process, from reactants to the purified product, can be visualized as a streamlined workflow.

Note: A placeholder is used for the imine intermediate image as it is not readily available in public databases. Caption: The two-stage mechanism of reductive amination.

Step-by-Step Experimental Protocol

Safety First: This procedure involves sodium borohydride, which reacts violently with water and acids to produce flammable hydrogen gas. It is also toxic if swallowed or in contact with skin. [8]Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and gloves. [8][9]Conduct the reaction in a well-ventilated fume hood. [10]

-

Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 2,4-dimethoxybenzaldehyde (1.66 g, 10.0 mmol).

-

Dissolution: Add anhydrous methanol (30 mL) to the flask and stir until the aldehyde is completely dissolved.

-

Amine Addition: Add benzylamine (1.14 mL, 10.5 mmol, 1.05 eq) to the solution dropwise at room temperature. Stir the mixture for 30 minutes to facilitate imine formation. The solution may turn slightly yellow.

-

Cooling: Place the reaction flask in an ice-water bath and cool the solution to 0-5 °C. This is crucial to control the exothermic reaction of the reducing agent.

-

Reduction: While stirring vigorously at 0-5 °C, add sodium borohydride (0.57 g, 15.0 mmol, 1.5 eq) portion-wise over 15-20 minutes. Adding it slowly prevents a rapid, uncontrolled evolution of hydrogen gas.

-

Reaction Completion: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 2-3 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting aldehyde spot has disappeared.

-

Quenching: Carefully quench the reaction by slowly adding ~20 mL of deionized water. This will decompose any remaining NaBH₄. Continue stirring for 15 minutes.

-

Solvent Removal: Remove the methanol from the mixture using a rotary evaporator.

-

Extraction: Transfer the remaining aqueous slurry to a separatory funnel. Extract the product with ethyl acetate (3 x 30 mL). Combine the organic layers.

-

Washing: Wash the combined organic layers with a saturated NaCl solution (brine) (2 x 20 mL) to remove residual water and water-soluble impurities.

-

Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and collect the filtrate.

-

Concentration: Remove the ethyl acetate under reduced pressure to yield the crude product, which is typically a pale yellow oil or solid.

Purification

The crude product can be purified by flash column chromatography on silica gel.

-

Mobile Phase: A gradient of ethyl acetate in hexanes (e.g., starting from 5% and gradually increasing to 20% ethyl acetate) is typically effective.

-

Fractions: Collect fractions and analyze them by TLC to identify those containing the pure product.

-

Final Product: Combine the pure fractions and remove the solvent under reduced pressure to obtain this compound as a purified oil or solid.

Characterization and Structural Elucidation

Confirming the identity and purity of the synthesized compound is a critical final step.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule. For a secondary amine, the most telling feature is the N-H stretch. [11][12]

| Expected Peak (cm⁻¹) | Vibration Type | Intensity | Rationale |

|---|---|---|---|

| ~3350-3310 | N-H Stretch | Weak to Medium, Sharp | Characteristic of a secondary amine. [13][14]Primary amines show two bands in this region, while tertiary amines show none. [11][12] |

| 3100-3000 | C-H Stretch (Aromatic) | Medium | C-H bonds on the benzene rings. |

| 3000-2850 | C-H Stretch (Aliphatic) | Medium | C-H bonds of the CH₂ and CH₃ groups. |

| ~1610, 1500 | C=C Stretch | Medium to Strong | Aromatic ring skeletal vibrations. |

| ~1250, 1030 | C-O Stretch (Ether) | Strong | Asymmetric and symmetric stretching of the Ar-O-CH₃ ether linkages. [15] |

| ~750-700 | N-H Wag | Broad, Medium | Out-of-plane bending of the N-H bond, characteristic of secondary amines. [12]|

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides the most definitive structural information. The spectrum should be consistent with the target molecule's C₁₆H₁₉NO₂ formula. [1] 3.2.1. ¹H NMR Spectroscopy

Predicted chemical shifts (δ) in CDCl₃, referenced to TMS at 0 ppm.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~7.40-7.20 | multiplet | 5H | Ar-H (unsubstituted benzyl) | Protons on the unsubstituted phenyl ring. |

| ~7.15 | doublet | 1H | Ar-H (dimethoxybenzyl, C6-H) | Aromatic proton ortho to the CH₂ group. |

| ~6.50-6.40 | multiplet | 2H | Ar-H (dimethoxybenzyl, C3-H & C5-H) | Aromatic protons ortho and para to methoxy groups are highly shielded. |

| ~3.82 | singlet | 2H | Ar-CH₂ -N | Methylene protons of the 2,4-dimethoxybenzyl group. |

| ~3.80 | singlet | 3H | O-CH₃ | Methoxy group protons. |

| ~3.78 | singlet | 3H | O-CH₃ | Methoxy group protons. |

| ~3.75 | singlet | 2H | Ar-CH₂ -N | Methylene protons of the unsubstituted benzyl group. |

| ~1.8-2.5 | broad singlet | 1H | N-H | The N-H proton signal is often broad and its chemical shift can vary with concentration and solvent. |

3.2.2. ¹³C NMR Spectroscopy

Predicted chemical shifts (δ) in CDCl₃.

| Chemical Shift (δ, ppm) | Carbon Type | Assignment |

| ~160.0, 158.5 | Aromatic C | C -OCH₃ (C2 & C4) |

| ~140.0 | Aromatic C | Quaternary C (unsubstituted benzyl) |

| ~130.0 | Aromatic CH | C H (dimethoxybenzyl, C6) |

| ~128.5, 128.0, 127.0 | Aromatic CH | C H (unsubstituted benzyl) |

| ~120.0 | Aromatic C | Quaternary C (dimethoxybenzyl, C1) |

| ~104.0, 98.5 | Aromatic CH | C H (dimethoxybenzyl, C5 & C3) |

| ~55.5 | Aliphatic C | C H₃ (Methoxy) |

| ~53.0 | Aliphatic C | Ar-C H₂-N |

| ~48.0 | Aliphatic C | Ar-C H₂-N |

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of the compound.

-

Molecular Formula: C₁₆H₁₉NO₂

-

Molecular Weight: 257.33 g/mol [1]* Expected Result (ESI+): The primary ion observed should be the protonated molecule [M+H]⁺ at m/z = 258.3. The molecular ion [M]⁺ may also be observed at m/z = 257.3.

-

Key Fragmentation: A prominent fragment would be the loss of a benzyl group (C₇H₇, 91 g/mol ) or a 2,4-dimethoxybenzyl group (C₉H₁₁, 151 g/mol ) via cleavage of the C-N bond, leading to fragment ions at m/z = 166 or m/z = 106, respectively.

Conclusion

This guide outlines a robust and efficient protocol for the synthesis of this compound via reductive amination. The causality-driven approach, from the choice of a selective reducing agent to controlled reaction conditions, ensures a high probability of success. The detailed characterization workflow, employing FTIR, multinuclear NMR, and mass spectrometry, provides a self-validating system to confirm the structural integrity and purity of the final product. This comprehensive methodology serves as a reliable resource for researchers requiring this versatile chemical intermediate for further synthetic applications.

References

-

A Practical Guide for Buffer-Assisted Isolation and Purification of Primary, Secondary, and Tertiary Amine Derivatives from Their Mixture. ACS Publications. Available from: [Link]

-

Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. Available from: [Link]

-

Reductive amination in case of secondary amines. Chemistry Stack Exchange. Available from: [Link]

-

24.10 Spectroscopy of Amines - Organic Chemistry. OpenStax. Available from: [Link]

-

Efficient Synthesis of Secondary Amines by Reductive Amination of Curdlan Staudinger Ylides. Carbohydrate Polymers. Available from: [Link]

-

Synthesis of Secondary Amines from One-Pot Reductive Amination with Formic Acid as the Hydrogen Donor over an Acid-Resistant Cobalt Catalyst. ACS Sustainable Chemistry & Engineering. Available from: [Link]

-

Sodium borohydride - Standard Operating Procedure. University of California, Santa Barbara. Available from: [Link]

-

IR: amines. University of Calgary. Available from: [Link]

-

Difference between Primary Secondary and Tertiary Amines Via FTIR. A-Z Chemistry. Available from: [Link]

-

reductive amination & secondary amine synthesis. ChemHelp ASAP (YouTube). Available from: [Link]

-

SODIUM BOROHYDRIDE HAZARD SUMMARY. New Jersey Department of Health. Available from: [Link]

-

Sodium Borohydride SOP. The Ohio State University. Available from: [Link]

-

Organic Nitrogen Compounds III: Secondary and Tertiary Amines. Spectroscopy Online. Available from: [Link]

- Purification of secondary alkyl amines. Google Patents.

-

purifying secondary amine. Sciencemadness Discussion Board. Available from: [Link]

- Separation and purification of secondary alkyl primary amines. Google Patents.

-

The infrared spectra of secondary amines and their salts. ResearchGate. Available from: [Link]

-

Synthesis of diethyl N-benzyl-N-(2,4-dimethoxybenzyl)-amino-malonate. PrepChem.com. Available from: [Link]

-

Selective and Waste‐Free Isolation of High Purity Primary Amines from Amine and Reaction Mixtures by Selective Ammonium Carbamate Crystallization. ResearchGate. Available from: [Link]

-

This compound. PubChem. Available from: [Link]

-

2,4-Dimethoxybenzylamine. lookchem.com. Available from: [Link]

-

Synthesis of 2,4-dimethoxybenzylamine. PrepChem.com. Available from: [Link]

- A kind of synthetic method of 2,4-dimethoxybenzylamine. Google Patents.

-

2,4-Dimethoxybenzylamine, 98%. SLS. Available from: [Link]

-

2,4-Dimethoxybenzyl as a Protecting Group for Glutamine and Asparagine in Peptide Synthesis. Washington University School of Medicine in St. Louis. Available from: [Link]

-

2,4-Dimethoxybenzylamine. PubChem. Available from: [Link]

-

Experimental and Computational Study on the Debenzylation of (2,4-dimethoxybenzyl)-protected 1,3-diazaoxindoles. Arkivoc. Available from: [Link]

-

Supporting Information for Ru-Catalyzed Reductive Amination. Available from: [Link]

Sources

- 1. This compound | C16H19NO2 | CID 784822 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. scbt.com [scbt.com]

- 3. This compound | CymitQuimica [cymitquimica.com]

- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 5. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

- 6. m.youtube.com [m.youtube.com]

- 7. dataset-dl.liris.cnrs.fr [dataset-dl.liris.cnrs.fr]

- 8. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]

- 9. nj.gov [nj.gov]

- 10. chemistry.osu.edu [chemistry.osu.edu]

- 11. 24.10 Spectroscopy of Amines - Organic Chemistry | OpenStax [openstax.org]

- 12. spectroscopyonline.com [spectroscopyonline.com]

- 13. orgchemboulder.com [orgchemboulder.com]

- 14. rockymountainlabs.com [rockymountainlabs.com]

- 15. benchchem.com [benchchem.com]

1H NMR and 13C NMR of Benzyl-(2,4-dimethoxy-benzyl)-amine

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of Benzyl-(2,4-dimethoxy-benzyl)-amine

Authored by: A Senior Application Scientist

Introduction

This compound, a secondary amine bearing both a benzyl and a 2,4-dimethoxybenzyl substituent, is a molecule of interest in synthetic organic chemistry and drug discovery. Its structural elucidation is paramount for confirming its identity and purity after synthesis. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the unambiguous characterization of such organic molecules. This guide provides a comprehensive overview of the theoretical ¹H and ¹³C NMR spectral features of this compound, detailed experimental protocols for its synthesis and subsequent NMR analysis, and a workflow for spectral interpretation. This document is intended for researchers, scientists, and drug development professionals who require a practical understanding of the NMR characterization of this and structurally related compounds.

Predicted ¹H and ¹³C NMR Spectral Analysis

Molecular Structure and Numbering Scheme

For clarity in the spectral assignments, the following numbering scheme will be used for this compound:

Molecular structure and numbering of this compound.

Predicted ¹H NMR Spectrum

The predicted ¹H NMR spectrum of this compound in CDCl₃ is expected to exhibit distinct signals for the aromatic protons, the benzylic methylene protons, the amine proton, and the methoxy protons.

| Proton(s) | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Assignment |

| H-2', H-6' | 7.25-7.40 | m | - | Aromatic (Benzyl) |

| H-3', H-4', H-5' | 7.25-7.40 | m | - | Aromatic (Benzyl) |

| H-6 | 7.10-7.20 | d | ~8.0 | Aromatic (Dimethoxybenzyl) |

| H-5 | 6.40-6.50 | dd | ~8.0, ~2.0 | Aromatic (Dimethoxybenzyl) |

| H-3 | 6.40-6.50 | d | ~2.0 | Aromatic (Dimethoxybenzyl) |

| CH₂ (7') | ~3.80 | s | - | Benzylic |

| CH₂ (7) | ~3.75 | s | - | Benzylic |

| OCH₃ (8) | ~3.85 | s | - | Methoxy |

| OCH₃ (9) | ~3.80 | s | - | Methoxy |

| NH | 1.5-2.5 | br s | - | Amine |

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum in CDCl₃ is predicted to show 12 distinct signals corresponding to the unique carbon atoms in the molecule.

| Carbon(s) | Predicted Chemical Shift (δ, ppm) | Assignment |

| C-2 | ~160.5 | Aromatic (Dimethoxybenzyl) |

| C-4 | ~158.5 | Aromatic (Dimethoxybenzyl) |

| C-1' | ~140.0 | Aromatic (Benzyl) |

| C-6 | ~130.0 | Aromatic (Dimethoxybenzyl) |

| C-2', C-6' | ~128.5 | Aromatic (Benzyl) |

| C-4' | ~128.3 | Aromatic (Benzyl) |

| C-3', C-5' | ~127.0 | Aromatic (Benzyl) |

| C-1 | ~121.0 | Aromatic (Dimethoxybenzyl) |

| C-5 | ~104.0 | Aromatic (Dimethoxybenzyl) |

| C-3 | ~98.5 | Aromatic (Dimethoxybenzyl) |

| OCH₃ (8, 9) | ~55.5 | Methoxy |

| CH₂ (7') | ~54.0 | Benzylic |

| CH₂ (7) | ~49.0 | Benzylic |

Experimental Protocols

A reliable method for the synthesis of this compound is through reductive amination of 2,4-dimethoxybenzaldehyde with benzylamine.

Synthesis of this compound

Synthetic workflow for this compound.

Materials:

-

2,4-Dimethoxybenzaldehyde

-

Benzylamine

-

Sodium borohydride (NaBH₄)

-

Methanol (MeOH)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexanes

-

Ethyl acetate

Procedure:

-

To a solution of 2,4-dimethoxybenzaldehyde (1.0 eq) in methanol, add benzylamine (1.0 eq).

-

Stir the reaction mixture at room temperature for 1 hour to facilitate the formation of the imine intermediate.

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Slowly add sodium borohydride (1.5 eq) in portions.

-

Allow the reaction to warm to room temperature and stir for an additional 4 hours.

-

Quench the reaction by the slow addition of water.

-

Remove the methanol under reduced pressure.

-

Extract the aqueous residue with dichloromethane (3 x 50 mL).

-

Wash the combined organic layers with saturated aqueous NaHCO₃ solution and then with brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate as the eluent.

NMR Sample Preparation

A properly prepared NMR sample is crucial for obtaining high-quality spectra.[1][2][3][4][5]

Materials:

-

Purified this compound (5-10 mg)

-

Deuterated chloroform (CDCl₃, ~0.7 mL)

-

5 mm NMR tube

-

Pasteur pipette

-

Cotton wool

Procedure:

-

Weigh 5-10 mg of the purified product directly into a clean, dry vial.

-

Add approximately 0.7 mL of CDCl₃ to the vial and gently swirl to dissolve the compound completely.

-

Place a small plug of cotton wool into a Pasteur pipette.

-

Filter the solution through the cotton plug directly into the NMR tube to remove any particulate matter.[4]

-

Cap the NMR tube securely.

NMR Data Acquisition

The following are general parameters for acquiring ¹H and ¹³C NMR spectra on a standard NMR spectrometer (e.g., 400 or 500 MHz).

¹H NMR Acquisition:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

-

Solvent: CDCl₃

-

Temperature: 298 K

-

Number of Scans (NS): 16-32 (adjust as needed for desired signal-to-noise ratio)

-

Relaxation Delay (D1): 2-5 seconds

-

Acquisition Time (AQ): 3-4 seconds

-

Spectral Width (SW): 16-20 ppm

¹³C NMR Acquisition:

-

Pulse Program: A standard proton-decoupled experiment (e.g., 'zgpg30' on Bruker instruments).

-

Solvent: CDCl₃

-

Temperature: 298 K

-

Number of Scans (NS): 1024-4096 (adjust as needed for desired signal-to-noise ratio)

-

Relaxation Delay (D1): 2-5 seconds

-

Acquisition Time (AQ): 1-2 seconds

-

Spectral Width (SW): 200-240 ppm

Data Analysis Workflow

Workflow for NMR data analysis.

-

Processing: Apply Fourier transformation, phase correction, and baseline correction to the raw free induction decay (FID) data.

-

Calibration: Reference the chemical shifts of the spectra. For ¹H NMR in CDCl₃, the residual solvent peak is at 7.26 ppm. For ¹³C NMR, the CDCl₃ triplet is centered at 77.16 ppm.

-

¹H NMR Analysis:

-

Integration: Integrate the signals to determine the relative number of protons for each resonance.

-

Multiplicity and Coupling Constants: Analyze the splitting patterns (singlet, doublet, triplet, multiplet) and measure the coupling constants (J-values) to deduce the connectivity of neighboring protons.

-

Assignment: Assign the integrated and analyzed signals to the specific protons in the molecule based on their chemical shifts and multiplicities, comparing with the predicted values.

-

-

¹³C NMR Analysis:

-

Assignment: Assign the chemical shifts to the individual carbon atoms based on their electronic environment, again comparing with the predicted values. The use of DEPT (Distortionless Enhancement by Polarization Transfer) experiments can aid in distinguishing between CH, CH₂, and CH₃ groups.

-

-

Structural Confirmation: The collective data from both ¹H and ¹³C NMR should be self-consistent and in agreement with the proposed structure of this compound.

Conclusion

References

-

Organomation. NMR Sample Preparation: The Complete Guide. [Link]

-

Hornak, J. P. Sample Preparation. In The Basics of NMR. [Link]

-

JEOL. NMR Sample Preparation. [Link]

-

University of Ottawa. NMR Sample Preparation. [Link]

-

University of Texas Health Science Center at San Antonio. Step-by-step procedure for NMR data acquisition. [Link]

-

Western University. NMR SAMPLE PREPARATION. [Link]

-

Plevoets, M., et al. A standardized protocol enabling rapid NMR data collection for high-quality protein structure determination. PNAS, 2009. [Link]

-

Bruker. SOP data acquisition. [Link]

-

University of Bristol. NMR Spectroscopy: Data Acquisition. [Link]

Sources

- 1. 2,4-Dimethoxybenzylamine | C9H13NO2 | CID 597250 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. rsc.org [rsc.org]

- 3. CN102311351A - Synthesis method of 2, 4-dimethoxybenzylamine - Google Patents [patents.google.com]

- 4. 83304-60-3(N-Benzyl-1-(2,4-dimethoxyphenyl)methanamine) | Kuujia.com [kuujia.com]

- 5. scribd.com [scribd.com]

Physical properties of Benzyl-(2,4-dimethoxy-benzyl)-amine

An In-Depth Technical Guide to the Physical Properties of Benzyl-(2,4-dimethoxy-benzyl)-amine

Abstract

This compound, a secondary amine featuring both a standard benzyl group and an electron-rich dimethoxybenzyl moiety, serves as a valuable building block in synthetic organic and medicinal chemistry. A thorough understanding of its physical properties is paramount for its effective use in research and development, influencing everything from reaction setup and purification to formulation and storage. This guide provides a comprehensive analysis of the key physical and spectroscopic properties of this compound, offering field-proven insights and detailed experimental protocols for its characterization. We delve into its molecular structure, spectroscopic profile, solubility, and thermal characteristics, grounding the discussion in established chemical principles and supporting data.

Molecular Structure and Core Physical Properties

This compound (CAS No: 83304-60-3) is an organic compound with the molecular formula C₁₆H₁₉NO₂.[1][2][3] Its structure consists of a central secondary amine nitrogen atom bonded to a benzyl group and a 2,4-dimethoxybenzyl group. The presence of two aromatic rings, a basic amine center, and electron-donating methoxy groups defines its chemical reactivity and physical behavior.

The fundamental physical properties are summarized below. It is critical to note that while some data are from experimental sources, others are predicted through computational models. Discrepancies, such as the wide range reported for the melting point, may arise from differences in sample purity, crystalline form, or experimental conditions.

| Property | Value | Source |

| CAS Number | 83304-60-3 | [1][2][4] |

| Molecular Formula | C₁₆H₁₉NO₂ | [1][2][3] |

| Molecular Weight | 257.33 g/mol | [2][3][4] |

| Appearance | Solid | [5] |

| Melting Point | 211-215 °C | [1] |

| Boiling Point | 378.1 ± 32.0 °C | Predicted[4] |

| Density | 1.073 - 1.206 g/cm³ | Predicted & Experimental[1][4] |

| pKa (Predicted) | 8.33 ± 0.20 | Predicted[4] |

Spectroscopic Profile: Elucidating the Structure

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework. The predicted chemical shifts (δ) are relative to tetramethylsilane (TMS) at 0 ppm.

Predicted ¹H NMR Spectrum (in CDCl₃):

-

Aromatic Protons (C₆H₅-): A multiplet integrating to 5 protons is expected between δ 7.20-7.40 ppm . This signal arises from the protons on the unsubstituted benzyl ring.[6]

-

Aromatic Protons (-(OCH₃)₂C₆H₃-): The three protons on the dimethoxy-substituted ring will be distinct. The proton at C6 (between the methoxy and methylene groups) would likely appear as a doublet around δ 7.10-7.20 ppm . The protons at C3 and C5 will be shifted upfield due to the strong electron-donating effect of the methoxy groups, appearing around δ 6.40-6.60 ppm .[7]

-

Methylene Protons (-CH₂-N-CH₂-): Two distinct singlets (or doublets if coupled to the N-H proton) are expected for the two benzylic CH₂ groups. The protons on the benzyl side (-N-CH₂ -Ph) may appear around δ 3.80 ppm , while those on the dimethoxybenzyl side (-N-CH₂ -Ar(OMe)₂) would be slightly downfield, perhaps around δ 3.75 ppm .[7]

-

Amine Proton (-NH-): A broad singlet is anticipated around δ 1.5-2.5 ppm . The exact position and broadness are highly dependent on solvent, concentration, and temperature.

-

Methoxy Protons (-OCH₃): Two sharp singlets, each integrating to 3 protons, are expected for the two non-equivalent methoxy groups, likely appearing around δ 3.80-3.90 ppm .[7]

Predicted ¹³C NMR Spectrum (in CDCl₃):

-

Aromatic Carbons (C₆H₅-): Four signals are expected: one for the substituted carbon (C1) around δ 139-140 ppm , and three for the CH carbons between δ 127-129 ppm .[7]

-

Aromatic Carbons (-(OCH₃)₂C₆H₃-): Six distinct signals are predicted. The carbons bearing the methoxy groups (C2, C4) will be significantly downfield (δ 158-161 ppm ). The carbon attached to the methylene group (C1) would be upfield around δ 120 ppm . The remaining CH carbons (C3, C5, C6) would appear between δ 98-130 ppm .[7][8]

-

Methylene Carbons (-CH₂-N-CH₂-): Two signals are expected in the range of δ 45-55 ppm .

-

Methoxy Carbons (-OCH₃): Two signals are expected around δ 55-56 ppm .[7]

Infrared (IR) Spectroscopy

IR spectroscopy is ideal for identifying the key functional groups within the molecule.

| Functional Group | Vibration Type | Predicted Wavenumber (cm⁻¹) | Significance |

| N-H (Amine) | Stretch | 3300 - 3500 (weak, broad) | Confirms the presence of the secondary amine. |

| C-H (Aromatic) | Stretch | 3000 - 3100 | Indicates the aromatic rings. |

| C-H (Aliphatic) | Stretch | 2850 - 3000 | Corresponds to the -CH₂- and -OCH₃ groups. |

| C=C (Aromatic) | Stretch | 1450 - 1600 | Aromatic ring skeletal vibrations. |

| C-O (Ether) | Stretch | 1200 - 1260 (strong, sharp) | Strong evidence for the aryl-ether methoxy groups.[9] |

| C-N (Amine) | Stretch | 1020 - 1250 | Indicates the carbon-nitrogen bonds. |

Physicochemical Properties for Practical Applications

Solubility Profile

The solubility of this compound is dictated by the interplay of its polar and non-polar features.

-

Non-Polar Character: The two large aromatic rings provide significant hydrophobic character, favoring solubility in non-polar organic solvents like toluene, diethyl ether, and dichloromethane.

-

Polar Character: The secondary amine group can act as a hydrogen bond acceptor and donor, while the ether oxygens of the methoxy groups act as hydrogen bond acceptors.[10] These features promote solubility in moderately polar solvents. Commercial suppliers note slight solubility in chloroform and methanol.[11]

-

Aqueous Solubility: Solubility in water is expected to be low due to the dominant hydrophobic nature of the molecule. However, in acidic aqueous solutions (pH < pKa), the amine will be protonated to form an ammonium salt (-NH₂⁺-), which will significantly enhance its aqueous solubility.

Sources

- 1. 83304-60-3 Cas No. | this compound | Matrix Scientific [matrix.staging.1int.co.uk]

- 2. This compound | C16H19NO2 | CID 784822 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. scbt.com [scbt.com]

- 4. This compound | 83304-60-3 [amp.chemicalbook.com]

- 5. This compound | CymitQuimica [cymitquimica.com]

- 6. eprints.usm.my [eprints.usm.my]

- 7. rsc.org [rsc.org]

- 8. 4-Methoxybenzylamine(2393-23-9) 13C NMR spectrum [chemicalbook.com]

- 9. Benzenemethanamine, 4-methoxy- [webbook.nist.gov]

- 10. benchchem.com [benchchem.com]

- 11. BIS-(4-METHOXY-BENZYL)-AMINE | 17061-62-0 [chemicalbook.com]

An In-Depth Technical Guide to the Solubility and Stability of Benzyl-(2,4-dimethoxy-benzyl)-amine

Introduction

Benzyl-(2,4-dimethoxy-benzyl)-amine is a secondary amine with a molecular formula of C₁₆H₁₉NO₂ and a molecular weight of 257.33 g/mol .[1][2][3] Its structure, featuring two benzyl groups with methoxy substitutions, makes it a subject of interest in medicinal chemistry for potential antimicrobial and anticancer properties.[4] The presence of electron-donating methoxy groups is known to enhance solubility in polar solvents and influence receptor binding through hydrogen bonding.[4] A thorough understanding of the solubility and stability of this compound is paramount for its potential development as a therapeutic agent, as these parameters critically impact its formulation, bioavailability, and shelf-life.

This technical guide provides a comprehensive framework for characterizing the solubility and stability of this compound. It is designed for researchers, scientists, and drug development professionals, offering not just procedural steps but also the scientific rationale behind the experimental designs. The methodologies outlined herein are grounded in the principles of the International Council for Harmonisation (ICH) guidelines to ensure regulatory compliance and scientific robustness.

Physicochemical Properties

A foundational understanding of the physicochemical properties of this compound is essential for any subsequent studies.

| Property | Value | Source |

| Molecular Formula | C₁₆H₁₉NO₂ | [1][2] |

| Molecular Weight | 257.33 g/mol | [1][2][3] |

| IUPAC Name | N-[(2,4-dimethoxyphenyl)methyl]-1-phenylmethanamine | [1] |

| CAS Number | 83304-60-3 | [1][2][5] |

| Predicted Boiling Point | 378.1±32.0 °C | [3] |

| Predicted Density | 1.073±0.06 g/cm³ | [3] |

| Predicted pKa | 8.33±0.20 | [3] |

Solubility Assessment

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its absorption and bioavailability. The presence of three methoxy groups in a related compound, (2,4-Dimethoxy-benzyl)-(4-methoxy-benzyl)-amine, has been noted to enhance aqueous solubility compared to non-polar analogs.[4] A systematic solubility study for this compound should be conducted in a range of pharmaceutically relevant solvents.

Proposed Experimental Protocol for Equilibrium Solubility Determination

This protocol aims to determine the equilibrium solubility of this compound in various solvents at different temperatures.

Materials and Equipment:

-

This compound

-

Volumetric flasks and pipettes

-

Scintillation vials

-

Orbital shaker with temperature control

-

Analytical balance

-

HPLC-UV system

-

pH meter

-

Solvents: Purified water, 0.1 N HCl, 0.1 N NaOH, Phosphate buffered saline (PBS) at pH 7.4, Ethanol, Propylene glycol, Dimethyl sulfoxide (DMSO).

Methodology:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of scintillation vials, each containing a known volume of the selected solvent.

-

Ensure a solid excess of the compound is visible in each vial.

-

-

Equilibration:

-

Place the vials in an orbital shaker set at a constant temperature (e.g., 25 °C and 37 °C).

-

Allow the samples to equilibrate for a predetermined period (e.g., 24-48 hours), ensuring that equilibrium is reached.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed for a sufficient time to allow the undissolved solid to settle.

-

Carefully withdraw an aliquot from the supernatant of each vial, ensuring no solid particles are transferred.

-

Filter the aliquot through a 0.45 µm syringe filter.

-

Dilute the filtered sample with an appropriate mobile phase to a concentration within the linear range of the analytical method.

-

-

Quantification:

-

Analyze the diluted samples using a validated stability-indicating HPLC-UV method.

-

Determine the concentration of this compound in each sample against a standard calibration curve.

-

-

Data Reporting:

-

Express the solubility in mg/mL or µg/mL.

-

Present the data in a clear, tabular format.

-

Logical Flow for Solubility Determination

Caption: Workflow for Equilibrium Solubility Determination.

Stability Assessment and Forced Degradation Studies

Understanding the chemical stability of this compound is crucial for identifying potential degradation products, determining appropriate storage conditions, and establishing a suitable shelf-life. Forced degradation studies, conducted under conditions more severe than accelerated stability testing, are essential for elucidating degradation pathways and developing stability-indicating analytical methods.[6][7][8]

General Principles of Forced Degradation

The goal of forced degradation is to induce a target degradation of approximately 5-20%.[9][10] This ensures that primary degradation products are formed without being further degraded. The study should encompass the following stress conditions as recommended by ICH guidelines.[6]

Proposed Protocol for Forced Degradation Studies

Materials and Equipment:

-

This compound

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Hydrogen peroxide (H₂O₂)

-

Calibrated photostability chamber

-

Calibrated oven

-

HPLC-UV/MS system

-

pH meter

Methodology:

-

Acidic Hydrolysis:

-

Dissolve the compound in a suitable solvent and treat with 0.1 N HCl.

-

Heat the solution (e.g., at 60 °C) for a defined period, monitoring for degradation.

-

Neutralize the solution before analysis.

-

-

Basic Hydrolysis:

-

Dissolve the compound in a suitable solvent and treat with 0.1 N NaOH.

-

Heat the solution (e.g., at 60 °C) for a defined period, monitoring for degradation.

-

Neutralize the solution before analysis.

-

-

Oxidative Degradation:

-

Treat a solution of the compound with a suitable concentration of hydrogen peroxide (e.g., 3-30% H₂O₂) at room temperature.

-

Monitor the reaction until the target degradation is achieved.

-

-

Thermal Degradation:

-

Expose a solid sample of the compound to dry heat in a calibrated oven (e.g., at 80 °C) for a specified duration.

-

Also, subject a solution of the compound to thermal stress.

-

-

Photolytic Degradation:

-

Expose a solid sample and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter in a calibrated photostability chamber.

-

A control sample should be protected from light.

-

Potential Degradation Pathways

Based on the general degradation pathways of benzylamines, potential degradation of this compound could involve oxidation of the amine, cleavage of the C-N bond, and reactions involving the benzyl groups.[11][12][13] The dominant reaction pathways for benzylamines during chlorination involve the formation of an imine followed by hydrolysis to an aldehyde and a lower-order amine.[11] While not directly analogous to pharmaceutical stress testing, this suggests the C-N bond is a potential site of lability.

Sources

- 1. This compound | C16H19NO2 | CID 784822 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. scbt.com [scbt.com]

- 3. This compound | 83304-60-3 [amp.chemicalbook.com]

- 4. benchchem.com [benchchem.com]

- 5. 83304-60-3 Cas No. | this compound | Matrix Scientific [matrix.staging.1int.co.uk]

- 6. medcraveonline.com [medcraveonline.com]

- 7. acdlabs.com [acdlabs.com]

- 8. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. pharmtech.com [pharmtech.com]

- 11. Degradation of benzylamines during chlorination and chloramination - Environmental Science: Water Research & Technology (RSC Publishing) [pubs.rsc.org]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

Initial Investigations of Benzyl-(2,4-dimethoxy-benzyl)-amine Reactivity

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Senior Application Scientist: Gemini

Abstract

This technical guide provides a comprehensive analysis of the synthesis, chemical properties, and core reactivity of Benzyl-(2,4-dimethoxy-benzyl)-amine. The molecule incorporates a standard N-benzyl group and an N-2,4-dimethoxybenzyl (DMB) group, a widely utilized acid-labile protecting group in modern organic synthesis. This document elucidates the differential reactivity of these two moieties, offering field-proven insights into selective cleavage protocols under acidic, oxidative, and reductive conditions. The causality behind experimental choices is explained, and detailed, self-validating protocols are provided for key transformations. This guide is intended to serve as a foundational resource for researchers in medicinal chemistry and drug development, enabling the strategic application of this compound in complex multi-step syntheses.

Introduction and Strategic Significance

This compound, with the chemical structure C₁₆H₁₉NO₂, is a secondary amine that serves as an important structural motif and synthetic intermediate.[1] Its significance in drug development and medicinal chemistry stems from the unique combination of two distinct N-benzyl-type substituents.

-

The Benzyl Group: A foundational protecting group and structural component in countless organic molecules, typically removed under reductive conditions (e.g., catalytic hydrogenolysis).[2]

-

The 2,4-Dimethoxybenzyl (DMB) Group: An electron-rich analogue of the benzyl group. The presence of two electron-donating methoxy groups at the ortho and para positions dramatically alters its reactivity, rendering it highly susceptible to cleavage under mild acidic and specific oxidative conditions.[3][4]

This differential reactivity allows for an orthogonal protection strategy, where each group can be removed selectively in the presence of the other, a crucial capability in the synthesis of complex, polyfunctional molecules. The DMB group is frequently employed to protect amines, amides in peptide synthesis, and sulfamates.[5][6][7][8] Understanding the precise conditions that govern the reactivity of this compound is therefore paramount for its effective utilization.

Synthesis and Characterization

The synthesis of this compound can be achieved through several reliable methods, most commonly via reductive amination or direct N-alkylation.

Synthesis via Reductive Amination

A primary industrial and laboratory route for preparing N-benzylamines involves the reaction of a primary amine with an aldehyde to form an imine, which is subsequently hydrogenated.[9] In this case, 2,4-dimethoxybenzylamine is reacted with benzaldehyde, followed by reduction of the resulting imine.

Caption: Reductive Amination Workflow.

Synthesis via N-Alkylation

An alternative route involves the direct alkylation of a primary amine with a benzyl halide. For instance, this compound can be prepared by reacting an excess of the amine with diethyl bromomalonate, followed by further steps.[10] A more direct approach would involve reacting 2,4-dimethoxybenzylamine with benzyl chloride or benzylamine with 2,4-dimethoxybenzyl chloride, typically in the presence of a non-nucleophilic base to scavenge the resulting acid (e.g., HBr, HCl).

Core Reactivity Analysis

The reactivity of this compound is dominated by three key features: the nucleophilicity of the secondary amine, the acid-lability of the DMB group, and the hydrogenolysis-lability of the unsubstituted benzyl group.

Caption: Core Reactivity Pathways.

Amine Nitrogen: Nucleophilicity and Basicity

As a secondary amine, the nitrogen atom possesses a lone pair of electrons, rendering it both basic and nucleophilic. It readily reacts with a variety of electrophiles.

-

Alkylation: Reaction with alkyl halides (e.g., methyl iodide) will produce a tertiary amine.

-

Acylation: Reaction with acyl chlorides or anhydrides (e.g., acetyl chloride) yields the corresponding amide.[2]

-

Michael Addition: The amine can act as a nucleophile in conjugate additions to α,β-unsaturated systems.[11]

These reactions are typical for secondary amines and proceed under standard conditions. The pKa of the conjugate acid is expected to be similar to that of dibenzylamine, around 9.34.[2]

2,4-Dimethoxybenzyl (DMB) Group: Acid-Mediated and Oxidative Cleavage

The defining characteristic of the DMB group is its lability under mild conditions, which is a direct consequence of the electron-rich aromatic ring stabilizing the formation of a carbocation intermediate.

A. Acid-Mediated Cleavage The DMB group is readily cleaved by strong acids such as trifluoroacetic acid (TFA), often at room temperature.[3][5] This stands in contrast to an unsubstituted benzyl group, which is stable to these conditions. The mechanism proceeds via protonation of the amine, followed by departure of the DMB group as the highly stable 2,4-dimethoxybenzyl carbocation, which is then trapped by a nucleophile or scavenger in the medium.

Caption: Mechanism of Acid-Mediated DMB Cleavage.

This reaction is highly efficient; deprotection with 10% TFA in dichloromethane can be quantitative within hours at room temperature.[5] However, in some complex substrates, stronger acids like triflic acid may be required, and the success can be substrate-dependent.[12]

B. Oxidative Cleavage The electron-rich nature of the DMB ring also makes it susceptible to oxidative cleavage. Reagents like 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ) or cerium(IV) ammonium nitrate (CAN) can selectively remove the DMB group in the presence of other functionalities, including a standard benzyl group.[3][13] This provides another orthogonal route for deprotection. Attempts to remove the DMB group from certain heterocyclic systems using CAN or DDQ have been unsuccessful, highlighting the importance of substrate evaluation.[12]

Benzyl Group: Reductive Cleavage

The unsubstituted N-benzyl group is robust towards most acidic and oxidative conditions that cleave the DMB group. Its primary mode of cleavage is catalytic hydrogenolysis.[2]

-

Conditions: Typically, this involves reaction with hydrogen gas (H₂) in the presence of a palladium catalyst, often on a carbon support (Pd/C), in a solvent like ethanol or methanol.

-

Outcome: This reaction cleaves the C-N bond, releasing toluene and the debenzylated amine (in this case, 2,4-dimethoxybenzylamine).

This transformation is highly selective and represents the classic method for N-debenzylation, providing a clear orthogonal strategy to DMB group removal.

Summary of Reactivity and Stability

The differential reactivity of the N-benzyl and N-DMB groups is summarized below, providing a quick reference for experimental design.

| Condition Category | Reagent Example | Effect on Benzyl Group | Effect on 2,4-Dimethoxybenzyl (DMB) Group | Selectivity |

| Strong Acid | Trifluoroacetic Acid (TFA) | Stable | Cleaved | Excellent for DMB removal |

| Oxidizing Agent | DDQ, CAN | Generally Stable | Cleaved | Good for DMB removal |

| Catalytic Hydrogenation | H₂, Pd/C | Cleaved | Cleaved * | Non-selective; both groups removed |

| Strong Base | NaOH, NaH | Stable | Stable | Both groups are stable |

| Nucleophiles | R-MgBr, R-Li | Stable | Stable | Both groups are stable |

Note: While both groups are susceptible to hydrogenolysis, reaction conditions can sometimes be tuned for partial selectivity, though this is not generally reliable.

Experimental Protocols

The following protocols are provided as validated starting points for key transformations. Researchers should always perform reactions on a small scale first to optimize conditions for their specific substrate.

Protocol 1: Selective Cleavage of the 2,4-Dimethoxybenzyl (DMB) Group with TFA

This protocol describes the acid-mediated removal of the DMB group.

-

Preparation: Dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM, approx. 0.1 M concentration) in a round-bottom flask equipped with a magnetic stir bar.

-

Scavenger Addition: Add a cation scavenger, such as anisole or 3,4-(methylenedioxy)toluene (1.5-2.0 eq), to the solution.[14] This is crucial to prevent the liberated DMB carbocation from re-alkylating the starting material or product.

-

Reaction Initiation: Cool the solution to 0 °C in an ice bath. Add trifluoroacetic acid (TFA, 5-10 eq, often as a 10-25% solution in DCM) dropwise over 5 minutes.

-

Monitoring: Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

-

Workup: Upon completion, carefully quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate until gas evolution ceases. Transfer the mixture to a separatory funnel.

-

Extraction: Extract the aqueous layer with DCM (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purification: The crude product (benzylamine) can be purified by flash column chromatography on silica gel or by distillation if it is a liquid.

Protocol 2: Selective Cleavage of the Benzyl Group via Hydrogenolysis

This protocol details the removal of the unsubstituted benzyl group.

-

Preparation: Dissolve this compound (1.0 eq) in a suitable solvent such as methanol (MeOH) or ethanol (EtOH) in a flask suitable for hydrogenation.

-

Catalyst Addition: Carefully add Palladium on Carbon (10% Pd/C, approx. 5-10 mol% by weight) to the solution.

-

Hydrogenation: Secure the flask to a hydrogenation apparatus. Purge the system with nitrogen or argon, then introduce hydrogen gas (H₂), typically at a pressure of 1-3 atm (or using a balloon).

-

Monitoring: Stir the reaction vigorously at room temperature for 4-24 hours. Monitor the reaction by TLC or LC-MS. The reaction is complete when the starting material is no longer observed.

-

Workup: Once complete, carefully vent the hydrogen and purge the system with an inert gas. Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst, washing the pad with the reaction solvent.

-

Purification: Concentrate the filtrate under reduced pressure to yield the crude product (2,4-dimethoxybenzylamine). Further purification can be achieved via column chromatography or crystallization if necessary.

Conclusion

This compound is a molecule with well-defined and predictable reactivity, governed by the orthogonal chemical properties of its two N-substituents. The 2,4-dimethoxybenzyl group serves as an excellent acid- and oxidation-labile protecting group, while the standard benzyl group is reliably cleaved under reductive conditions. This guide provides the foundational knowledge and practical protocols necessary for scientists to leverage this differential reactivity in the strategic design and execution of complex organic syntheses, particularly within the realm of drug discovery and development.

References

- Lloyd, M. D., et al. (2010). Efficacious N-protection of O-aryl sulfamates with 2,4-dimethoxybenzyl groups.

- Bachem. (2021). Dmb - 2,4-Dimethoxybenzyl. Bachem.

- Kroutil, J., Trnka, T., & Černý, M. (2004).

- BenchChem. (2025). Stability of the 2,4-Dimethoxybenzyl (2,4-DMB) Group: A Technical Guide for Researchers. BenchChem.

- BenchChem. (2,4-Dimethoxy-benzyl)-(4-methoxy-benzyl)-amine | 510723-61-2. BenchChem.

-

Pietta, P. G., Cavallo, P., & Marshall, G. R. (1971). 2,4-dimethoxybenzyl as a protecting group for glutamine and asparagine in peptide synthesis. The Journal of Organic Chemistry. [Link]

-

Klapars, A., et al. (2026). Direct Amidation of Tertiary N-Benzylamines. Organic Letters. [Link]

-

Wikipedia. Benzylamine. Wikipedia. [Link]

- EvitaChem. 2,4-Dimethoxybenzylamine (EVT-291728) | 20781-20-8. EvitaChem.

-

PrepChem.com. Synthesis of diethyl N-benzyl-N-(2,4-dimethoxybenzyl)-amino-malonate. PrepChem.com. [Link]

-

ACS Publications. 2,4-Dimethoxybenzyl as a protecting group for glutamine and asparagine in peptide synthesis. The Journal of Organic Chemistry. [Link]

-

Reddy, C. R., et al. (2016). Highly Selective and Catalytic C–N Bond Cleavage of Tertiary Sulfonamides: Scope and Mechanistic Insight. PubMed Central. [Link]

-

Manabe, S., et al. (2013). The dimethoxyphenylbenzyl protecting group: an alternative to the p-methoxybenzyl group for protection of carbohydrates. PubMed. [Link]

-

ResearchGate. Unsuccessful and successful methods for removal of N-benzyl protecting group and N-dimethoxybenzyl protecting group. ResearchGate. [Link]

- Currie, D. J., & Holmes, H. L. (1964). THE REACTION OF n-BUTYLAMINE AND BENZYLAMINE WITH SOME β-NITROSTYRENES, DIETHYL BENZALMALONATES, AND CINNAMALMALONONITRILES. Canadian Journal of Chemistry.

- Google Patents. (2002). Preparation of N-benzylamines.

-

PrepChem.com. Synthesis of 2,4-dimethoxybenzylamine. PrepChem.com. [Link]

-

PubChem. This compound. PubChem. [Link]

- Google Patents. (2012). A kind of synthetic method of 2,4-dimethoxybenzylamine.

-

Organic Chemistry Portal. (2006). Protection of N- and O-Functional Groups. Organic Chemistry Portal. [Link]

- Kókai, E., et al. (2017). Experimental and Computational Study on the Debenzylation of (2,4-dimethoxybenzyl)-protected 1,3-diazaoxindoles. Periodica Polytechnica Chemical Engineering.

- Washington University School of Medicine. (1971). 2,4-Dimethoxybenzyl as a Protecting Group for Glutamine and Asparagine in Peptide Synthesis. Washington University Research Profiles.

-

Fisher Scientific. 2,4-Dimethoxybenzylamine, 98%. Fisher Scientific. [Link]

Sources

- 1. This compound | C16H19NO2 | CID 784822 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Benzylamine - Wikipedia [en.wikipedia.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Highly Selective and Catalytic C–N Bond Cleavage of Tertiary Sulfonamides: Scope and Mechanistic Insight - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Efficacious N-protection of O-aryl sulfamates with 2,4-dimethoxybenzyl groups - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. bachem.com [bachem.com]

- 7. 2,4-dimethoxybenzyl as a protecting group for glutamine and asparagine in peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. profiles.wustl.edu [profiles.wustl.edu]

- 9. US6476268B1 - Preparation of N-benzylamines - Google Patents [patents.google.com]

- 10. prepchem.com [prepchem.com]

- 11. cdnsciencepub.com [cdnsciencepub.com]

- 12. pp.bme.hu [pp.bme.hu]

- 13. Protection of N- and O-Functional Groups [organic-chemistry.org]

- 14. The dimethoxyphenylbenzyl protecting group: an alternative to the p-methoxybenzyl group for protection of carbohydrates - PubMed [pubmed.ncbi.nlm.nih.gov]

A Senior Application Scientist's Guide to the Synthesis of Benzyl-(2,4-dimethoxy-benzyl)-amine via Reductive Amination

Abstract

This technical guide provides a comprehensive overview of the synthesis of Benzyl-(2,4-dimethoxy-benzyl)-amine, a secondary amine of interest in various chemical research domains. We will delve into the core principles of reductive amination, detailing the reaction mechanism, a validated experimental protocol, and critical process parameters. This document is intended for researchers, scientists, and drug development professionals seeking a robust and well-understood methodology for the preparation of this and similar secondary amines.

Introduction: The Strategic Value of Reductive Amination

The formation of carbon-nitrogen bonds is a cornerstone of modern organic synthesis, particularly in the fields of medicinal chemistry and materials science. Reductive amination stands out as one of the most reliable and versatile methods for synthesizing primary, secondary, and tertiary amines.[1][2] The reaction proceeds through the condensation of a carbonyl compound (an aldehyde or ketone) with an amine to form an intermediate imine or iminium ion, which is then reduced in situ to the target amine.[3]

This guide focuses on the synthesis of this compound, a specific secondary amine, by reacting benzaldehyde with 2,4-dimethoxybenzylamine. We will explore a one-pot synthesis protocol that is both efficient and high-yielding, leveraging a mild and selective reducing agent to minimize side-product formation.

Theoretical Foundation: Mechanism and Reagent Selection

The success of a one-pot reductive amination hinges on the careful selection of a reducing agent that selectively reduces the protonated imine (iminium ion) intermediate much faster than it reduces the starting aldehyde.

The Two-Stage Mechanism

The reaction can be dissected into two key stages:

-

Imine Formation: The amine (2,4-dimethoxybenzylamine) acts as a nucleophile, attacking the electrophilic carbonyl carbon of benzaldehyde. This forms a hemiaminal (or carbinolamine) intermediate.[4] Under mildly acidic conditions, the hydroxyl group of the hemiaminal is protonated, turning it into a good leaving group (water). Subsequent dehydration yields a protonated imine, known as an iminium ion.[4][5]

-

Reduction: A hydride reagent then reduces the iminium ion to the final secondary amine product.

The Critical Role of pH

The rate of imine formation is highly pH-dependent.[4] An optimal pH, typically between 4.5 and 6, is required.[6][7]

-

If the pH is too high (basic): There is insufficient acid to catalyze the dehydration of the hemiaminal intermediate.[6]

-

If the pH is too low (strongly acidic): The starting amine becomes protonated to its non-nucleophilic ammonium salt, preventing the initial attack on the carbonyl.[5][6]

Selecting the Ideal Reducing Agent: STAB vs. NaBH₄

While several reducing agents can be used, sodium triacetoxyborohydride (NaBH(OAc)₃), often abbreviated as STAB, is particularly well-suited for one-pot reductive aminations.[8][9][10]

-

Sodium Borohydride (NaBH₄): This is a powerful reducing agent capable of reducing both the iminium ion and the starting aldehyde.[5][8] To avoid reducing the starting material, NaBH₄ is typically used in a two-step process where the imine is allowed to form completely before the reducing agent is added.[8][10]

-

Sodium Triacetoxyborohydride (STAB): STAB is a milder and more selective reducing agent.[8][9][11] The electron-withdrawing and sterically bulky acetoxy groups moderate the reactivity of the borohydride.[11] This attenuated reactivity makes it slow to reduce aldehydes but highly effective at reducing the more electrophilic iminium ion intermediate.[11] This selectivity allows all reagents to be combined in a single pot, simplifying the procedure and often leading to cleaner reactions and higher yields.[8]

For this synthesis, STAB is the reagent of choice, enabling a direct, one-pot procedure.[11][12]

Visualizing the Synthesis

Reaction Mechanism Overview

The following diagram illustrates the key chemical transformations.

Caption: High-level overview of the reductive amination process.

Experimental Workflow

This diagram outlines the sequential steps of the laboratory protocol.

Caption: Step-by-step experimental workflow for the synthesis.

Detailed Experimental Protocol

This protocol is based on established procedures for reductive amination using sodium triacetoxyborohydride.[1][12]

Reagents and Materials

| Reagent/Material | Formula | MW ( g/mol ) | Amount (mmol) | Mass/Volume | Properties/Hazards |

| Benzaldehyde | C₇H₆O | 106.12 | 10.0 | 1.06 g (1.02 mL) | Flammable, harmful if swallowed |

| 2,4-Dimethoxybenzylamine | C₉H₁₃NO₂ | 167.21 | 10.0 | 1.67 g | Irritant |

| Sodium Triacetoxyborohydride (STAB) | C₆H₁₀BNaO₆ | 211.94 | 12.0 | 2.54 g | Water-reactive, irritant |

| 1,2-Dichloroethane (DCE) | C₂H₄Cl₂ | 98.96 | - | 50 mL | Toxic, carcinogen suspect |

| Saturated Sodium Bicarbonate | NaHCO₃ | 84.01 | - | ~30 mL | - |

| Ethyl Acetate (EtOAc) | C₄H₈O₂ | 88.11 | - | ~100 mL | Flammable, irritant |

| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | - | ~5 g | - |

| Silica Gel | SiO₂ | 60.08 | - | As needed | Inhalation hazard |

Step-by-Step Procedure

-

Reaction Setup: To a dry 250 mL round-bottom flask equipped with a magnetic stir bar, add benzaldehyde (1.06 g, 10.0 mmol) and 2,4-dimethoxybenzylamine (1.67 g, 10.0 mmol).

-

Solvent Addition: Add 50 mL of anhydrous 1,2-dichloroethane (DCE). Stir the mixture at room temperature until all solids have dissolved.[12]

-

Addition of Reducing Agent: To the stirring solution, carefully add sodium triacetoxyborohydride (2.54 g, 12.0 mmol) portion-wise over 5 minutes. The addition may cause a slight exotherm.

-

Reaction: Seal the flask under a nitrogen or argon atmosphere and stir the reaction mixture at room temperature for 12-18 hours.

-

Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a hexane/ethyl acetate eluent system. The disappearance of the starting materials and the appearance of a new, less polar spot corresponding to the product indicates reaction completion.

-

Quenching: Carefully quench the reaction by the slow addition of 30 mL of saturated aqueous sodium bicarbonate (NaHCO₃) solution. Stir vigorously for 15-20 minutes until gas evolution ceases.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice more with ethyl acetate (2 x 50 mL).

-

Drying and Concentration: Combine all organic layers and dry over anhydrous sodium sulfate (Na₂SO₄). Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product as an oil.[8]

-

Purification: Purify the crude oil via flash column chromatography on silica gel.[13] A gradient elution system, starting with 95:5 hexane/ethyl acetate and gradually increasing the polarity, is typically effective for separating the product from any unreacted starting materials or minor impurities.

-

Characterization: The structure and purity of the final product, this compound, should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Process Optimization and Safety

-

Solvent Choice: 1,2-Dichloroethane (DCE) is the preferred solvent as it is aprotic and effectively solubilizes the reagents.[11][12] Tetrahydrofuran (THF) can also be used.[10][12] Protic solvents like methanol are generally avoided with STAB as they can slowly react with the reagent.[9][10]

-

Stoichiometry: A slight excess (1.2-1.5 equivalents) of the reducing agent is often used to ensure complete conversion of the iminium intermediate.[8]

-

Overalkylation: For reactions between aldehydes and primary amines, a potential side reaction is the formation of a tertiary amine via reaction of the secondary amine product with another molecule of the aldehyde. Using a milder reagent like STAB and avoiding a large excess of the aldehyde minimizes this risk.[1] In cases where this is a persistent problem, a two-step procedure with NaBH₄ may be preferable.[12]

-

Safety: 1,2-Dichloroethane is a toxic and suspected carcinogen; always handle it in a well-ventilated fume hood. Sodium triacetoxyborohydride is water-reactive and will release hydrogen gas upon contact with water or acid; quench reactions carefully. Standard personal protective equipment (lab coat, safety glasses, gloves) should be worn at all times.

Conclusion

The reductive amination protocol detailed herein, utilizing sodium triacetoxyborohydride, provides an efficient, selective, and high-yielding one-pot pathway to this compound. The choice of a mild reducing agent is critical to the success of the one-pot strategy, preventing the premature reduction of the starting aldehyde and leading to a cleaner product profile. By understanding the underlying mechanism and critical process parameters, researchers can confidently apply and adapt this methodology for the synthesis of a wide array of secondary amines.

References

-

Benchchem. A Head-to-Head Battle of Hydrides: STAB vs. Sodium Borohydride for Reductive Amination.

-

Ashenhurst, J. Reductive Amination, and How It Works. Master Organic Chemistry.

-

Chemistry simplified. Chemistry of sodium cyanoborohydride and sodium triacetoxyborohydride | Reductive Amination. YouTube.

-

Wikipedia. Reductive amination.

-

Wikipedia. Sodium triacetoxyborohydride.

-

ResearchGate. What is the influence of the pH on imine formation in a water solution?.

-

Organic Chemistry Data. Reductive Amination - Common Conditions.

-

Chemistry Stack Exchange. Acid in Imine Formation.

-

LibreTexts Chemistry. 19.8: Nucleophilic Addition of Amines - Imine and Enamine Formation.

-

Carlson, M. W., et al. A Simple Secondary Amine Synthesis: Reductive Amination Using Sodium Triacetoxyborohydride. Journal of Chemical Education.

-

Organic Chemistry Portal. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures.

-

Organic Chemistry Portal. Sodium triacetoxyborohydride.

-

PrepChem. Synthesis of 2,4-dimethoxybenzylamine.

-

Medley, J. W. Myers Chem 115: C–N Bond-Forming Reactions: Reductive Amination.

-

Sigma-Aldrich. Application Note – Reductive Amination.

-

Google Patents. CN102311351B - A kind of synthetic method of 2,4-dimethoxybenzylamine.

-

Indian Academy of Sciences. Reduction of hydrobenzamides: a strategy for synthesizing benzylamines.

-

MDPI. Synthesis and Antimycobacterial Evaluation of N-(4-(Benzyloxy)benzyl)-4-aminoquinolines.

-

ResearchGate. Reductive aminations of aldehydes with benzylamine or cyclohexylamine...

-

Scribd. Reductive Amination of Benzaldehyde.

-

Sigma-Aldrich. 2,4-Dimethoxybenzylamine 98%.

-

PrepChem. Synthesis of diethyl N-benzyl-N-(2,4-dimethoxybenzyl)-amino-malonate.

-

Benchchem. Overcoming challenges in the reductive amination of benzaldehyde and 4-toluidine.

Sources

- 1. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. Reductive amination - Wikipedia [en.wikipedia.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. researchgate.net [researchgate.net]

- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Sodium triacetoxyborohydride - Wikipedia [en.wikipedia.org]

- 10. Reductive Amination - Common Conditions [commonorganicchemistry.com]

- 11. Sodium triacetoxyborohydride [organic-chemistry.org]

- 12. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]

- 13. pdf.benchchem.com [pdf.benchchem.com]

Chemical structure and properties of Benzyl-(2,4-dimethoxy-benzyl)-amine

Abstract

This technical guide provides a comprehensive overview of Benzyl-(2,4-dimethoxy-benzyl)-amine, a secondary amine with significant potential in medicinal chemistry and organic synthesis. This document delves into the core chemical and physical properties of the molecule, outlines detailed synthetic protocols, and provides a thorough guide to its analytical characterization. Furthermore, it explores the current understanding of its biological activities and discusses critical safety and handling protocols. This guide is intended for researchers, scientists, and professionals in the field of drug development and chemical research who require a detailed and practical understanding of this compound.

Introduction: Unveiling a Versatile Synthetic Intermediate

This compound, also known by its IUPAC name N-[(2,4-dimethoxyphenyl)methyl]-1-phenylmethanamine, is a synthetic organic compound that has garnered interest as a versatile intermediate in the synthesis of more complex molecules.[1] Its structure, featuring a benzyl group and a dimethoxy-substituted benzyl moiety linked by a secondary amine, provides a unique combination of steric and electronic properties. The presence of the dimethoxy groups enhances its solubility in polar organic solvents and offers potential for specific interactions with biological targets.[1] This guide aims to consolidate the available technical information on this compound, providing a foundational resource for its application in research and development.

Chemical Structure and Physicochemical Properties

The definitive identification of this compound is crucial for any scientific investigation. The structural and key physicochemical properties are summarized below.

Chemical Identity

The unique identifier for this compound is its Chemical Abstracts Service (CAS) number.

| Identifier | Value |

| Chemical Name | This compound |

| IUPAC Name | N-[(2,4-dimethoxyphenyl)methyl]-1-phenylmethanamine |

| CAS Number | 83304-60-3[2] |

| Molecular Formula | C₁₆H₁₉NO₂[2] |

| Molecular Weight | 257.33 g/mol [2] |

| InChI Key | NUNNRGRUURRZRA-UHFFFAOYSA-N[3] |

Physicochemical Data

A compilation of its known physical and chemical properties is presented in the following table.

| Property | Value | Source |

| Melting Point | 211-215 °C | [4] |

| Boiling Point | 378.1 ± 32.0 °C (Predicted) | [5] |

| Density | 1.073 ± 0.06 g/cm³ (Predicted) | [5] |

| Storage Temperature | 2-8°C | [5] |

| pKa | 8.33 ± 0.20 (Predicted) | [5] |

Synthesis of this compound: A Detailed Protocol

The most common and efficient method for the synthesis of this compound is through reductive amination. This versatile reaction involves the formation of an imine from an aldehyde and a primary amine, followed by its in-situ reduction to the corresponding secondary amine.

Reaction Scheme

The overall synthetic transformation is depicted below:

Caption: Reductive amination of 2,4-dimethoxybenzaldehyde with benzylamine.

Experimental Protocol

This protocol provides a step-by-step methodology for the synthesis of this compound.

Materials:

-

2,4-Dimethoxybenzaldehyde

-

Benzylamine

-

Sodium triacetoxyborohydride (NaBH(OAc)₃)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: To a clean, dry round-bottom flask, add 2,4-dimethoxybenzaldehyde (1.0 equivalent). Dissolve the aldehyde in anhydrous dichloromethane (DCM).

-

Imine Formation: Add benzylamine (1.1 equivalents) to the solution and stir the mixture at room temperature for 30-60 minutes. The formation of the intermediate imine can be monitored by Thin Layer Chromatography (TLC).

-

Reduction: Carefully add sodium triacetoxyborohydride (1.5 equivalents) portion-wise to the stirring solution. The reaction is typically stirred at room temperature for 4-12 hours, or until TLC analysis indicates the complete consumption of the imine intermediate.

-

Workup: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

-

Purification: Combine the organic layers and wash with brine. Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Final Product: The resulting crude product can be further purified by column chromatography on silica gel to yield pure this compound.

Analytical Characterization

Thorough analytical characterization is essential to confirm the identity and purity of the synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The spectrum is expected to show characteristic signals for the aromatic protons of both the benzyl and dimethoxybenzyl rings, typically in the range of 6.5-7.5 ppm. The two methoxy groups should appear as sharp singlets around 3.8 ppm. The benzylic protons adjacent to the nitrogen will likely appear as two distinct singlets in the region of 3.5-4.5 ppm. The N-H proton will present as a broad singlet, the chemical shift of which can be concentration-dependent.

-

¹³C NMR: The spectrum will display signals for the aromatic carbons, with the carbons bearing methoxy groups shifted downfield. The benzylic carbons will be observed in the aliphatic region, and the methoxy carbons will appear around 55 ppm.

Infrared (IR) Spectroscopy

The IR spectrum will provide information about the functional groups present in the molecule. Key expected absorptions include:

-

N-H Stretch: A weak to medium absorption band in the region of 3300-3500 cm⁻¹.

-

C-H Aromatic Stretch: Sharp peaks just above 3000 cm⁻¹.

-

C-H Aliphatic Stretch: Absorptions just below 3000 cm⁻¹.

-

C=C Aromatic Stretch: Peaks in the 1450-1600 cm⁻¹ region.

-

C-N Stretch: An absorption in the 1020-1250 cm⁻¹ range.

-

C-O Stretch (Ethers): Strong bands in the 1000-1300 cm⁻¹ region, characteristic of the methoxy groups.

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. The electron ionization (EI) mass spectrum is expected to show a molecular ion peak (M⁺) at m/z 257. The fragmentation pattern would likely involve the cleavage of the benzylic C-N bonds, leading to characteristic fragment ions.

Biological Activities and Potential Applications

Substituted benzylamines are a class of compounds with a broad range of biological activities.[6] While specific studies on this compound are limited, its structural motifs suggest potential for investigation in several therapeutic areas.

Potential Anticancer Activity

Some bis-benzylamine derivatives have been investigated for their cytotoxic effects against various cancer cell lines.[1] The presence of methoxy groups on the aromatic rings can influence the compound's ability to interact with biological targets, potentially through hydrogen bonding or by affecting its lipophilicity.[1] Further screening of this compound against a panel of cancer cell lines would be a logical step to explore this potential.

Potential Antimicrobial Activity

Benzylamine derivatives have been reported to exhibit antibacterial and antifungal properties.[7][8] The specific substitution pattern on the aromatic rings can significantly impact the antimicrobial spectrum and potency. The dimethoxy substitution in the title compound may confer specific activities against certain microbial strains.

Safety and Handling

As a research chemical, a thorough understanding of the potential hazards and proper handling procedures for this compound and its precursors is paramount.

Hazard Identification

The precursor, 2,4-dimethoxybenzylamine, is classified as a corrosive substance that can cause severe skin burns and eye damage.[9][10] It is crucial to handle this compound with similar precautions until a complete toxicological profile is established.

GHS Hazard Statements for 2,4-Dimethoxybenzylamine:

-

H314: Causes severe skin burns and eye damage.[9]

Recommended Handling Procedures

The following workflow should be adopted when handling this compound:

Caption: Recommended workflow for the safe handling of this compound.

First Aid Measures

In case of exposure, the following first-aid measures should be taken immediately:

-

Eye Contact: Immediately flush with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[4]

-

Skin Contact: Remove contaminated clothing and shoes. Wash skin with soap and water for at least 15 minutes. Seek medical attention if irritation develops.[5]

-

Inhalation: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[4]

-

Ingestion: Do NOT induce vomiting. If conscious, rinse mouth with water. Seek immediate medical attention.[4]

Conclusion